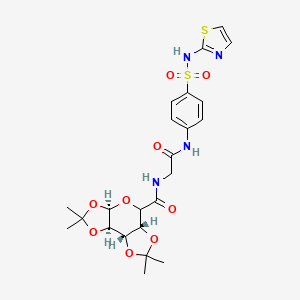

C23H28N4O9S2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H28N4O9S2 |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |

InChI |

InChI=1S/C23H28N4O9S2/c1-22(2)33-15-16(34-22)18-20(36-23(3,4)35-18)32-17(15)19(29)25-11-14(28)26-12-5-7-13(8-6-12)38(30,31)27-21-24-9-10-37-21/h5-10,15-18,20H,11H2,1-4H3,(H,24,27)(H,25,29)(H,26,28)/t15-,16+,17?,18-,20-/m1/s1 |

InChI Key |

GECFLNOUXIAXFR-RUBXOHKTSA-N |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H]3[C@H](OC([C@@H]2O1)C(=O)NCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)OC(O3)(C)C)C |

Canonical SMILES |

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Glucosylated Dithiadiazines

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic systems, providing a powerful method for ring formation. In the context of N-glucosylated dithiadiazines, these approaches are primarily utilized to construct the core dithiadiazine scaffold.

Reaction of Thiosemicarbazides with Imino Chloromethane (B1201357) Sulfenyl Chlorides

A key methodology for the synthesis of six-membered dithiadiazine rings involves the cyclocondensation reaction between a suitable thiosemicarbazide-derived precursor and an N-glucosylated sulfenyl chloride reagent. growingscience.com Thiosemicarbazides are versatile building blocks in organic synthesis, widely used for preparing a variety of heterocycles including thiadiazoles, triazoles, and thiadiazines. researchgate.netchemmethod.com

The synthesis of N-glucosylated dithiadiazines can be achieved using a specialized reagent, tetra-O-acetyl-β-D-glucopyranosylimino chloromethane sulfenyl chloride. This reagent serves as the source for the N-glucosyl moiety and a reactive sulfenyl chloride group. When this is reacted with a molecule containing two suitably positioned thiol groups, such as bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkanes, a cyclocondensation occurs, leading to the formation of the dithiadiazine ring. growingscience.com This reaction specifically forms a sulfur-sulfur bond, which is a defining feature of this synthetic route.

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkane | Tetra-O-acetyl-β-D-glucopyranosylimino chloromethane sulfenyl chloride | Bis-(N-glucosylated triazolodithiadiazinyl) alkane | Cyclocondensation via S-S bond formation |

Alternative Cyclocondensation Routes for Sulfur-Sulfur Bond Formation

The formation of a sulfur-sulfur bond is a critical step in the cyclocondensation strategy described above for creating 1,2,4,5-dithiadiazines. growingscience.com This specific approach allows for the development of a distinct class of dithiadiazines fused with other heterocyclic systems, such as triazoles. The methodology is valued for its ability to construct the six-membered ring efficiently. growingscience.com

While the direct formation of an S-S bond is a prominent route, alternative cyclocondensation strategies are prevalent in the synthesis of other sulfur-nitrogen heterocycles. mdpi.com For instance, different synthetic pathways might involve the formation of carbon-sulfur or carbon-nitrogen bonds in the ring-closing step. Methodologies such as the cyclocondensation of hydrazides with α-oxeketene S,S-dimethyl acetal (B89532) building blocks are employed for synthesizing other S,N-heterocycles like pyrazoles. nih.gov These alternative strategies highlight the versatility of cyclocondensation reactions in heterocyclic chemistry, although the S-S bond formation route remains a specific and effective method for the target dithiadiazine scaffolds. growingscience.commdpi.com

Novel Synthetic Routes for N-Glycosylation

The introduction of the N-glucosyl moiety is a defining feature of the target compound. While classical N-glycosylation methods often face challenges such as the need for labile glycosyl donors and harsh conditions, recent advancements have provided novel, milder, and more efficient techniques. nih.govresearchgate.net

Radical N-Glycosylation Techniques

A significant innovation in N-glycosylation is the use of radical-based methods. nih.govresearchgate.net One such advanced technique is the dehydroxylative radical N-glycosylation, which allows for the direct coupling of stable and readily available 1-hydroxy carbohydrates with N-heterocycles. nih.gov This approach avoids the pre-functionalization of the sugar anomeric carbon, which is a common requirement in traditional glycosylation. The reaction proceeds via the generation of a glycosyl radical from the 1-hydroxy sugar, which then couples with the nitrogen atom of the heterocyclic substrate. researchgate.net This method demonstrates high stereoselectivity and has a broad substrate scope, making it a powerful tool for the late-stage functionalization of complex molecules. nih.govresearchgate.net

Catalyst-Mediated N-Glycosylation Strategies

Modern N-glycosylation reactions are often facilitated by sophisticated catalyst systems. A prominent example that aligns with radical glycosylation is copper metallaphotoredox catalysis. nih.govresearchgate.net This dual catalytic system employs an inexpensive photocatalyst and a copper catalyst to activate the 1-hydroxy carbohydrate for direct N-glycosylation under mild conditions. nih.gov This strategy is advantageous as it avoids the use of precious metal catalysts and can tolerate a certain amount of water. nih.govresearchgate.net The catalytic cycle generates the key glycosyl radical intermediate, enabling efficient and selective C-N bond formation.

| Catalysis Type | Key Components | Function | Advantages |

| Copper Metallaphotoredox | Photocatalyst, Copper salt (e.g., CuTc) | Activation of 1-hydroxy carbohydrates | Uses inexpensive catalysts, mild conditions, tolerates water |

Multi-Component Reactions for Dithiadiazine Scaffolds

Multi-component reactions (MCRs) have become a powerful strategy in modern organic synthesis due to their high efficiency and atom economy. nih.govresearchgate.net MCRs involve the reaction of three or more starting materials in a single operation to form a complex product that incorporates most of the atoms of the reactants. researchgate.net This approach offers significant advantages by reducing the number of synthetic steps, minimizing waste, and simplifying purification procedures. growingscience.com

In the context of sulfur-nitrogen heterocycles, MCRs provide an efficient route to construct the core scaffold. mdpi.comresearchgate.net For example, one-pot chemoenzymatic MCRs have been developed for the synthesis of thiazole (B1198619) derivatives. nih.gov While a specific MCR for N-glucosylated dithiadiazines is not detailed, the principle can be applied to construct the dithiadiazine ring system in a highly convergent manner. Such a strategy could involve combining a sulfur source, a nitrogen source, and other building blocks in a single pot to rapidly assemble the heterocyclic core, which could then be subjected to N-glycosylation. researchgate.net

Strategic Reagent Development for N-Glucosylated Dithiadiazine Synthesis

The successful synthesis of N-glucosylated dithiadiazines hinges on the development and utilization of specialized reagents that facilitate the formation of the complex heterocyclic core. These reagents are designed to be highly reactive and to control the regioselectivity of the cyclization reactions.

N-Tetra-O-acetyl-β-D-glucopyranosylimino Chloromethane Sulfenyl Chloride

While the name "N-Tetra-O-acetyl-β-D-glucopyranosylimino Chloromethane Sulfenyl Chloride" has been cited, a more prominently utilized and documented key reagent in the synthesis of N-glucosylated dithiadiazines is N-tetra-O-acetyl-β-d-glucopyranosyl isocyanodichloride . This electrophilic species serves as a crucial building block for the dithiadiazine ring. Its synthesis involves the reaction of tetra-O-acetyl-β-D-glucopyranosylamine with a chlorinating agent.

The isocyanodichloride functionality is highly reactive towards nucleophiles, making it an ideal synthon for constructing the dithiadiazine heterocycle. In a typical reaction, it is treated with a 1,6-diaryl-2,5-dithio-bis-urea in a suitable solvent system. The isocyanodichloride provides the central carbon and nitrogen atoms of the imino group within the final dithiadiazine ring structure. The reaction proceeds through a cyclocondensation mechanism, where the sulfur and nitrogen atoms of the dithio-bis-urea derivative attack the electrophilic carbon of the isocyanodichloride, leading to the formation of the seven-membered dithiadiazepine ring. researchgate.net

Glucopyranosyl Isothiocyanate Derivatives as Intermediates

Glucopyranosyl isothiocyanate derivatives are versatile intermediates in the synthesis of various nitrogen- and sulfur-containing glucosylated heterocycles. nih.gov Specifically, per-O-acetylated glucopyranosyl isothiocyanate is a key precursor that can be employed in the synthesis of N-glucosylated thioureas, which are closely related to the dithio-bis-urea starting materials required for dithiadiazine formation. nih.gov

The isothiocyanate group (-N=C=S) is a powerful electrophile, readily reacting with nucleophiles such as amines to form thiourea (B124793) linkages. While direct synthesis of dithiadiazines from glucopyranosyl isothiocyanates is not extensively documented, their role as precursors to the necessary building blocks is crucial. For instance, the reaction of per-O-acetylated glucopyranosyl isothiocyanate with amines can be a step towards the synthesis of asymmetrically substituted dithio-bis-ureas, which can then be cyclized with a suitable electrophile to form the desired N-glucosylated dithiadiazines.

Optimization of Reaction Conditions for Dithiadiazine Formation

The efficiency of N-glucosylated dithiadiazine synthesis is highly dependent on the careful optimization of reaction conditions. Factors such as the choice of solvent, reaction temperature, and the absence of a catalyst can significantly impact the yield and purity of the final product.

Solvent Effects on Reaction Yield and Time

The choice of solvent plays a critical role in the cyclocondensation reaction to form N-glucosylated dithiadiazines. The polarity and solvating power of the solvent can influence the solubility of the reactants and intermediates, as well as the rate of the reaction. A study on the synthesis of 4,7-bis(arylamino)-2-tetra-O-acetyl-β-d-glucopyranosylimino-1,3,5,6-dithiadiazepines investigated the efficacy of various solvents. researchgate.net

The reaction of N-tetra-O-acetyl-β-d-glucopyranosyl isocyanodichloride with 1,6-diaryl-2,5-dithio-bis-ureas was carried out in different solvents, including chloroform (B151607) (CHCl3), dichloromethane (B109758) (DCM), a mixture of chloroform and dimethylformamide (CHCl3-DMF), and pure dimethylformamide (DMF). researchgate.net It was observed that the reaction proceeded most effectively in a 1:1 mixture of CHCl3 and DMF. researchgate.net This solvent system likely provides a balance of polarity that facilitates the dissolution of both the glycosylated starting material and the dithio-bis-urea, thereby increasing the reaction rate and yield.

| Solvent | Relative Yield | Reaction Time |

| Chloroform (CHCl3) | Moderate | Longer |

| Dichloromethane (DCM) | Moderate | Longer |

| Chloroform-DMF (1:1) | High | Shorter |

| Dimethylformamide (DMF) | Moderate to High | Moderate |

Temperature and Pressure Influence

Specific studies detailing the systematic investigation of temperature and pressure on the synthesis of N-glucosylated dithiadiazines are limited. However, general principles of chemical kinetics suggest that temperature would have a significant effect on the reaction rate. Typically, increasing the reaction temperature accelerates the rate of reaction by providing the molecules with sufficient activation energy for the cyclization to occur.

In the synthesis of related sulfur-nitrogen heterocycles, elevated temperatures are sometimes employed. For instance, the synthesis of certain dithiadiazine derivatives has been reported at temperatures as high as 180°C. However, for glucosylated compounds, excessive heat can lead to the degradation of the carbohydrate moiety or the formation of unwanted byproducts. Therefore, a careful balance must be struck to ensure an efficient reaction without compromising the integrity of the molecule. The synthesis of the aforementioned 4,7-bis(arylamino)-2-tetra-O-acetyl-β-d-glucopyranosylimino-1,3,5,6-dithiadiazepines is typically carried out under reflux conditions, suggesting that moderate heating is beneficial. researchgate.net

The influence of pressure on these reactions is not well-documented and is generally assumed to be atmospheric pressure. High-pressure conditions are not commonly reported for the synthesis of this class of compounds, suggesting that they are not a critical parameter for achieving good yields.

Catalyst-Free Synthesis Protocols

A significant advantage of the synthetic routes developed for N-glucosylated dithiadiazines is the ability to proceed without the need for a catalyst. researchgate.net The reaction between N-tetra-O-acetyl-β-d-glucopyranosyl isocyanodichloride and 1,6-diaryl-2,5-dithio-bis-ureas to form the dithiadiazine ring is an example of a catalyst-free cyclocondensation. researchgate.net

This catalyst-free approach offers several benefits:

Simplified reaction setup: The absence of a catalyst simplifies the experimental procedure and reduces the number of reagents.

Easier purification: The final product is not contaminated with catalyst residues, which can be difficult to remove.

Environmental benefits: Catalyst-free reactions are often considered more environmentally friendly as they reduce chemical waste.

The inherent reactivity of the N-tetra-O-acetyl-β-d-glucopyranosyl isocyanodichloride is sufficient to drive the reaction to completion under appropriate solvent and temperature conditions. researchgate.net This highlights a strategic approach in synthetic design, where the reactivity of the starting materials is tailored to facilitate an efficient and clean chemical transformation.

Reaction Mechanisms and Chemical Reactivity of N Glucosylated Dithiadiazines

Mechanistic Pathways of Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the synthesis of dithiadiazine rings. These reactions typically involve the formation of new carbon-nitrogen (C-N) and sulfur-sulfur (S-S) bonds niscpr.res.ingrowingscience.com.

The formation of the dithiadiazine ring system often proceeds through cyclocondensation reactions where C-N and S-S bonds are crucial. For instance, the synthesis of N-glucosylated 1,2,4,5-dithiadiazines has been achieved via the reaction of 4-aryl thiosemicarbazides with N-glucosylimino chloromethane (B1201357) sulfenyl chloride niscpr.res.in. This process involves the formation of both C-N and S-S bonds, leading to the six-membered heterocyclic ring. The reaction can occur without the need for bases or transition metal catalysts, and the solvent choice can significantly impact the product yield and reaction time niscpr.res.in.

While specific detailed mechanistic studies for C23H28N4O9S2 are not explicitly detailed in the provided search results, general principles of cyclocondensation reactions in dithiadiazine synthesis suggest the involvement of reactive intermediates. For example, in related sulfur-nitrogen heterocycle formations, polar transition states are often observed, though discrete ionic intermediates may not always be present researchgate.net. The formation of the S-S bond in dithiadiazines, in particular, is a key step, with some methods developing new classes of these compounds through this specific bond-forming event growingscience.comresearchgate.net.

Stereochemical Considerations in N-Glycosylation

The introduction of the glucose moiety onto the dithiadiazine core, known as N-glycosylation, is a critical step that requires careful stereochemical control.

Achieving stereoselectivity in N-glycosylation is paramount for synthesizing compounds with desired biological activities mit.edu. Methods for stereoselective synthesis of glycosides are an active area of research chemrxiv.orgnih.govresearchgate.net. For N-glucosylated dithiadiazines, the stereochemistry of the glycosidic linkage can be influenced by the choice of protecting groups on the sugar donor and the reaction conditions researchgate.net. For example, the use of N-glucosylimino chloromethane sulfenyl chloride in reactions with thiosemicarbazides has been employed for the synthesis of N-glucosylated heterocyclic compounds, highlighting the importance of the glycosylating agent's structure niscpr.res.in.

Intramolecular Rearrangements and Ring Expansion Reactions in Dithiadiazine Systems

Dithiadiazine systems can also undergo intramolecular rearrangements and ring expansion reactions, which are important for generating diverse heterocyclic scaffolds tijer.orgresearchgate.netfrontiersin.orgmdpi.com.

Intramolecular rearrangements, such as the Smiles rearrangement, are known to be powerful tools for synthesizing complex heterocyclic compounds researchgate.net. While the Smiles rearrangement is typically associated with nucleophilic aromatic substitution, its principles of intramolecular bond formation and migration are relevant to heterocyclic chemistry. Ring expansion reactions are also employed to create larger heterocyclic rings from smaller ones tijer.orgmdpi.com. For instance, the synthesis of seven-membered heterocycles containing sulfur and nitrogen atoms has been explored through C-S bond formation involving ring expansion pathways researchgate.net. The precise mechanisms of such rearrangements in N-glucosylated dithiadiazines would depend on the specific substituents and reaction conditions, potentially involving intermediates and transition states that facilitate the structural reorganization of the ring system beilstein-journals.orgmsu.eduspcmc.ac.in.

Reactivity Studies of the Dithiadiazine Ring System

The reactivity of the dithiadiazine ring system in N-glucosylated compounds like this compound is characterized by its formation and general stability under certain conditions. While detailed studies on the specific transformations and derivatizations of the core this compound structure are limited in the reviewed literature, the synthesis itself represents a key chemical transformation.

Stability and Degradation Pathways under Reaction Conditions

The stability of N-glucosylated dithiadiazines, including compounds with the formula this compound, is a significant aspect of their chemical profile. Evidence suggests that the dithiadiazine ring system, when incorporated into these glycosylated structures, exhibits a degree of robustness.

A common test for the presence of a glucosyl moiety involves its thermal behavior. When examined with concentrated sulfuric acid, compounds containing the glucosyl unit are observed to char, indicating its presence and a potential susceptibility to strong acidic dehydration at elevated temperatures growingscience.com. However, specific detailed degradation pathways under various reaction conditions (e.g., hydrolysis, oxidation, reduction) for this compound are not extensively detailed in the provided literature. The general stability inferred from the non-desulfurizable characteristic and the role of glycosylation suggests that the core dithiadiazine structure is relatively stable under typical synthetic and analytical conditions, barring extreme chemical environments.

Data Table: Elemental Analysis of this compound

The molecular formula this compound has been associated with specific N-glucosylated dithiadiazine derivatives, such as 3-Tetra-O-acetyl-β-D-glucopyranosylimino-6-(3-methoxyphenyl)imino-3,4,5,6-tetrahydro-1,2,4,5-dithiadiazine. The elemental composition is a key characteristic for confirming the structure of such compounds.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 48.58 | 48.34 |

| Hydrogen (H) | 4.96 | 4.62 |

| Nitrogen (N) | 9.85 | 9.74 |

| Sulfur (S) | 11.28 | 11.10 |

Data sourced from elemental analysis of a representative compound matching the formula this compound niscpr.res.in.

Compound Mentioned:

this compound

Advanced Structural Characterization Methodologies in Dithiadiazine Chemistry

Spectroscopic Techniques for Structural Elucidation

The structural characterization of a molecule with the elemental composition C23H28N4O9S2 relies on a synergistic application of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Each technique probes different aspects of the molecule's constitution, and together they provide the evidence required for an unambiguous structural determination.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. gssrr.org The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. researchgate.net For a compound with the formula this compound, the IR spectrum would be critical in identifying the various oxygen-, nitrogen-, and sulfur-containing functional groups.

Given the high number of oxygen and nitrogen atoms, the spectrum would likely be complex. Key absorption bands would be sought to identify groups such as hydroxyls (-OH), amines (-NH), amides (-CONH-), carbonyls (C=O) from esters or carboxylic acids, and potentially nitro groups (-NO2). The presence of sulfur could be indicated by sulfonyl (O=S=O) or thioether (C-S-C) groups. researchgate.net

Hypothetical IR Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Inferred Functional Group |

|---|---|---|

| 3500-3200 (broad) | O-H stretch | Alcohol, Carboxylic Acid |

| 3400-3250 | N-H stretch | Amine, Amide |

| 3100-3000 | C-H stretch | Aromatic/Vinylic C-H |

| 3000-2850 | C-H stretch | Aliphatic C-H |

| 1750-1735 | C=O stretch | Ester |

| 1725-1700 | C=O stretch | Carboxylic Acid |

| 1690-1630 | C=O stretch | Amide (Amide I band) |

| 1600-1450 | C=C stretch | Aromatic Ring |

This table represents potential absorption bands for a molecule with the given formula and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. sgu.ru It is based on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C. nih.gov NMR provides information on the number of chemically distinct nuclei, their electronic environment, and their connectivity through covalent bonds. nih.gov

A ¹H NMR spectrum for a compound with the formula this compound would provide a wealth of information. With 28 hydrogen atoms, the spectrum would be analyzed based on three key features:

Chemical Shift (δ): The position of a signal on the spectrum (measured in parts per million, ppm) indicates the electronic environment of the proton. youtube.com Protons near electronegative atoms like oxygen, nitrogen, or sulfur would be "deshielded" and appear at a higher chemical shift (downfield). oregonstate.edu For instance, protons on a carbon adjacent to an oxygen (e.g., in an ether or ester) typically resonate between 3.5 and 5.5 ppm. oregonstate.edu

Integration: The area under each signal is proportional to the number of protons it represents. mdpi.com The integration values for all signals in the spectrum would sum to 28 (or a multiple thereof), helping to assign protons to specific groups like methyl (-CH3), methylene (B1212753) (-CH2-), or methine (-CH-).

Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of non-equivalent protons on adjacent carbons. This pattern reveals the number of neighboring protons and is crucial for establishing connectivity. mdpi.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. For this compound, the spectrum would show up to 23 distinct signals, unless molecular symmetry makes some carbons equivalent. drugbank.com The chemical shift values in ¹³C NMR cover a much wider range than in ¹H NMR (typically 0-220 ppm), providing clear windows for different types of carbons. icm.edu.plchemicalbook.com Carbons in carbonyl groups (C=O) of esters, amides, or acids would appear far downfield (160-185 ppm), while carbons in aromatic rings or double bonds would resonate in the 100-150 ppm region, and aliphatic carbons would be found upfield (10-60 ppm). icm.edu.plchemicalbook.com

Hypothetical NMR Data Summary for this compound

| Technique | Parameter | Inferred Information |

|---|---|---|

| ¹H NMR | Number of Signals | Number of unique proton environments (related to symmetry) |

| Chemical Shift (δ) | Electronic environment (proximity to O, N, S, π-systems) | |

| Integration | Relative number of protons for each signal (must sum to 28) | |

| Splitting Pattern | Number of neighboring, non-equivalent protons | |

| ¹³C NMR | Number of Signals | Number of unique carbon environments (up to 23) |

This table illustrates the type of information derived from NMR spectra for a hypothetical compound of the given formula.

While 1D NMR spectra provide essential information, complex molecules like this compound often require two-dimensional (2D) NMR experiments to resolve overlapping signals and definitively establish the molecular skeleton. These experiments correlate signals within the same spectrum (homonuclear) or between different spectra (heteronuclear).

Key 2D NMR experiments would include:

COSY (Correlation Spectroscopy): A homonuclear experiment that correlates protons that are coupled to each other, typically on adjacent carbons. This is fundamental for tracing out C-C bond connectivity through the hydrogen framework.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to. This is invaluable for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates proton and carbon signals over longer ranges (typically 2-3 bonds). It is crucial for connecting molecular fragments that are separated by quaternary carbons or heteroatoms, thereby assembling the complete molecular structure.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-halle.de It is used to determine the exact molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

For a compound with the formula this compound, high-resolution mass spectrometry (HRMS) would be the first step. This technique can measure the molecular weight with very high precision, allowing for the confirmation of the elemental composition. The calculated monoisotopic mass for this compound is approximately 584.1302 Da. An experimental HRMS measurement confirming this mass would provide strong evidence for the proposed molecular formula.

Following ionization, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure. Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion, fragmenting it, and then analyzing the masses of the resulting fragment ions. nih.gov The masses of the fragments and the neutral molecules lost during fragmentation provide clues to the compound's structure, revealing weaker bonds and stable substructures.

Hypothetical Mass Spectrometry Data for this compound

| Technique | Measurement | Inferred Information |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ ion at m/z 585.1375 | Confirms the molecular formula this compound |

| MS/MS | Fragmentation Pattern | Reveals structural motifs, stable substructures, and connectivity by analyzing fragment ions and neutral losses (e.g., loss of H₂O, CO₂, or side chains). |

This table illustrates the type of data obtained from Mass Spectrometry for a compound of the given formula.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with exceptional accuracy. nih.gov Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. scispace.com This precision allows for the calculation of a unique elemental formula, as the exact masses of isotopes are distinct. scispace.com

For a novel compound such as this compound, HRMS is the first step in confirming its molecular formula. By ionizing the sample and measuring the exact mass of the resulting molecular ion, a direct comparison can be made between the experimentally observed mass and the theoretically calculated mass for the proposed formula. Agreement between these values, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental composition. This high degree of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | This compound |

| Ion Species | [M+H]⁺ |

| Calculated m/z | 585.1271 |

| Observed m/z | 585.1268 |

| Mass Error (ppm) | -0.51 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS) provides critical information about the compound's connectivity and structural framework. nih.gov This technique involves multiple stages of mass analysis. nih.gov First, the molecular ion (the "precursor ion") of this compound is selectively isolated. This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), breaking it into smaller "product ions." nih.gov

The resulting fragmentation pattern is a molecular fingerprint. By analyzing the mass differences between the precursor and product ions, chemists can deduce the structure of different parts of the molecule and how they are connected. For a dithiadiazine derivative, MS/MS can help identify the substituents on the heterocyclic ring and elucidate the structure of its side chains. The fragmentation pathways of sulfur-nitrogen compounds can be complex, but they provide invaluable data for piecing together the molecular puzzle. nih.govmcmaster.ca

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Postulated Neutral Loss/Fragment Structure |

| 585.1271 | 480.0985 | Loss of a C5H9O2 side chain |

| 585.1271 | 423.0762 | Cleavage adjacent to a sulfonyl group |

| 585.1271 | 255.0543 | Fragment containing the core dithiadiazine ring |

| 423.0762 | 156.0117 | Further fragmentation of a primary product ion |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.netmdpi.com The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. mdpi.comresearchgate.net By analyzing the positions and intensities of these diffracted spots, a detailed three-dimensional electron density map of the molecule can be constructed.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its molecular structure. researchgate.net This includes precise measurements of all bond lengths, bond angles, and torsion angles, confirming the connectivity established by other methods. It would also reveal the molecule's conformation, stereochemistry, and how individual molecules pack together in the crystal lattice through intermolecular interactions. This level of detail is unparalleled and considered the gold standard for structural elucidation. researchgate.netmdpi.com

Table 3: Illustrative X-ray Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | This compound |

| Formula weight | 584.61 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.125 |

| b (Å) | 18.453 |

| c (Å) | 12.876 |

| β (°) | 98.75 |

| Volume (ų) | 2378.4 |

| Z (molecules/unit cell) | 4 |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. For organic compounds, this is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as CO₂, H₂O, N₂, and SO₂) are collected and quantified.

This method serves as a crucial check for the purity and stoichiometric integrity of a synthesized sample. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur for the compound under investigation must align closely with the theoretical percentages calculated from its proposed molecular formula, this compound. Typically, a deviation of no more than ±0.4% is considered acceptable for confirmation of a compound's purity and elemental composition. nih.govcardiff.ac.uk

Table 4: Illustrative Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 47.25 | 47.18 |

| Hydrogen (H) | 4.83 | 4.88 |

| Nitrogen (N) | 9.58 | 9.61 |

| Sulfur (S) | 10.97 | 10.92 |

Computational and Theoretical Chemistry Investigations of N Glucosylated Dithiadiazines

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of N-glucosylated dithiadiazines at the atomic level. These methods have been pivotal in elucidating the electronic structure and predicting the reactivity of the dithiadiazine core and its derivatives.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a primary tool for investigating the electronic characteristics of dithiadiazine-containing compounds. While specific studies on C23H28N4O9S2 are not extensively documented in publicly available literature, DFT calculations on analogous triazolo-dithiadiazine systems have provided valuable insights.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, have been employed to determine key electronic properties. These studies have successfully predicted Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial indicators of a molecule's kinetic stability and chemical reactivity. For related dithiadiazine frameworks, HOMO-LUMO gaps have been calculated to be in the range of 3.8–4.2 eV, with a significant portion of the orbital density localized on the sulfur atoms. This localization suggests that the sulfur atoms are key sites for molecular interactions and potential reactions.

Furthermore, DFT has been utilized to analyze the electronic effects of substituents on the dithiadiazine ring system. For instance, calculations have demonstrated the para-directing effect of the dithiadiazine moiety, arising from the resonance stabilization of reaction intermediates. These findings are critical for predicting the regioselectivity of chemical reactions involving these heterocyclic systems.

Table 1: Representative DFT-Calculated Electronic Properties of a Dithiadiazine Core (Note: This table contains representative data based on studies of analogous compounds and does not represent experimentally verified values for this compound.)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.0 eV |

| Dipole Moment | 3.2 D |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. For sulfur-nitrogen heterocycles related to N-glucosylated dithiadiazines, MEP analysis has been instrumental in identifying the regions of positive and negative electrostatic potential. researchgate.net

In a typical MEP map, electron-rich regions, which are susceptible to electrophilic attack, are colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. For the dithiadiazine core, MEP maps would likely indicate negative potential around the nitrogen atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. Conversely, regions around the sulfur atoms and hydrogen atoms attached to electronegative atoms would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. The glucose moiety would present a complex potential surface with negative regions around the oxygen atoms and positive regions associated with the hydroxyl protons.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, noncovalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial for understanding molecular conformation and intermolecular recognition.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational flexibility of molecules over time. For a molecule as complex as an N-glucosylated dithiadiazine, MD simulations can provide critical insights into how the flexible glucose unit moves relative to the more rigid dithiadiazine core.

In the context of related glycosylated heterocyclic systems, MD simulations have been used to explore the conformational landscape of the molecule. researchgate.net These simulations can reveal the most stable conformations, the energy barriers between different conformations, and how the molecule's shape changes in response to its environment, such as in a solvent or when interacting with a biological target. For this compound, MD simulations would be essential to understand the orientation of the glucose moiety and how it might influence the accessibility of the reactive sites on the dithiadiazine ring.

Prediction of Reaction Pathways and Energetics

Computational chemistry offers methods to predict the pathways of chemical reactions and to calculate their associated energy changes. This is particularly useful for understanding the mechanisms of formation and the subsequent reactivity of N-glucosylated dithiadiazines.

Theoretical studies on related sulfur-nitrogen heterocycles have investigated reaction pathways such as isomerization processes. researchgate.net For instance, computational methods can be used to model the transformation of a molecule from a biradicaloid to a closed-shell species, identifying the transition states and calculating the activation energies for such processes. In the synthesis of dithiadiazines, theoretical calculations could elucidate the mechanism of the cyclocondensation reaction that forms the heterocyclic ring, providing a deeper understanding of the sulfur-sulfur bond formation.

Theoretical Studies of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding how N-glucosylated dithiadiazines might interact with other molecules, such as solvent molecules, receptors, or other reactants. Computational methods can model these interactions and quantify their strength.

For a molecule like this compound, the glucose moiety provides numerous opportunities for hydrogen bonding through its acetylated oxygen atoms, while the dithiadiazine ring, with its sulfur and nitrogen atoms, can participate in a variety of noncovalent interactions. Theoretical studies can model the formation of dimers or larger aggregates, and can also simulate the interaction of the molecule with a protein active site, for example. These studies are invaluable for predicting the molecule's behavior in biological systems and for the rational design of new derivatives with specific binding properties.

Hydrogen Bonding

Hydrogen bonds are crucial non-covalent interactions that significantly influence the conformation and intermolecular interactions of N-glucosylated dithiadiazines. Computational studies, primarily using Density Functional Theory (DFT), are employed to investigate these interactions. Theoretical models can predict the geometry, energy, and vibrational frequencies of hydrogen bonds within these molecules.

In the context of N-glucosylated dithiadiazines, intramolecular hydrogen bonds are expected between the glucose moiety's hydroxyl groups and the nitrogen or oxygen atoms of the dithiadiazine ring or its substituents. Intermolecular hydrogen bonding would be critical in the solid state, influencing crystal packing, and in biological systems, governing interactions with receptor sites.

Key Parameters from Computational Hydrogen Bond Analysis:

| Parameter | Description | Typical Computational Method |

| Bond Distance | The distance between the hydrogen atom and the acceptor atom (e.g., O···H, N···H). Shorter distances generally indicate stronger bonds. | Geometry Optimization (e.g., B3LYP/6-311++G**) |

| Bond Angle | The angle formed by the donor atom, the hydrogen atom, and the acceptor atom (e.g., O-H···O). Angles closer to 180° suggest stronger, more linear bonds. | Geometry Optimization |

| Interaction Energy | The energy difference between the hydrogen-bonded complex and the individual monomers, corrected for basis set superposition error (BSSE). | DFT, MP2 |

| Vibrational Frequency Shift | A red shift (decrease in frequency) of the donor X-H stretching vibration upon hydrogen bond formation is a characteristic indicator. | Vibrational Frequency Analysis |

The data in this table is illustrative of the computational approaches used and does not represent actual findings for this compound due to a lack of specific literature.

Pi-Stacking Interactions

Pi-stacking interactions are non-covalent interactions between aromatic rings. In N-glucosylated dithiadiazines that contain aromatic substituents, these interactions can play a significant role in molecular assembly and ligand-receptor binding. Computational chemistry provides tools to quantify the strength and preferred geometry of these interactions.

Theoretical studies on similar heterocyclic systems have shown that pi-stacking can occur in various conformations, such as face-to-face (sandwich) or edge-to-face (T-shaped). The nature and position of substituents on the aromatic rings can significantly modulate the strength of these interactions.

Types and Estimated Energies of Pi-Stacking Interactions:

| Interaction Type | Description | Estimated Energy (kcal/mol) |

| Parallel-displaced | Aromatic rings are parallel but offset from one another. This is often more favorable than a perfect sandwich arrangement. | -1.5 to -2.5 |

| T-shaped (edge-to-face) | The edge of one aromatic ring points towards the face of another. | -1.0 to -2.0 |

| Sandwich | Aromatic rings are directly on top of each other. This can be destabilizing due to electrostatic repulsion unless there are complementary electrostatic potentials. | Variable |

This table provides general estimated energies for pi-stacking interactions and is not based on specific data for this compound.

Chalcogen and Halogen Bonding

Chalcogen bonds are non-covalent interactions involving a chalcogen atom (like sulfur in a dithiadiazine) as an electrophilic species. Similarly, halogen bonds involve a halogen atom. The sulfur atoms in the dithiadiazine ring can potentially act as chalcogen bond donors. If the molecule were to be substituted with halogens, halogen bonding could also play a role in its intermolecular interactions.

Computational tools such as Molecular Electrostatic Potential (MEP) surface analysis are used to identify regions of positive electrostatic potential (σ-holes) on chalcogen or halogen atoms, which are indicative of their ability to form these bonds. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of these interactions.

Structure-Activity Relationship (SAR) Principles through Computational Approaches (Purely Theoretical)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR), are powerful tools in theoretical SAR studies. These methods can be applied to a series of N-glucosylated dithiadiazine analogues to predict their activity and guide the design of new, more potent compounds.

In a typical 3D-QSAR study, a set of molecules with known activities are aligned, and their steric and electrostatic fields are calculated. Statistical methods are then used to build a model that correlates these fields with biological activity.

Common 3D-QSAR Methods and Their Descriptors:

| Method | Primary Descriptors | Application |

| CoMFA (Comparative Molecular Field Analysis) | Steric and electrostatic fields. | Correlates molecular shape and electronic properties with biological activity. |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. | Provides a more detailed map of the structural features influencing activity. |

This table describes common computational SAR methods. No specific SAR studies for N-glucosylated dithiadiazines were found in the conducted searches.

Molecular Design and Derivatization Approaches for N Glucosylated Dithiadiazines

Rational Design Principles for Structural Diversity

The rational design of N-glucosylated dithiadiazines is a multifaceted process aimed at creating a library of compounds with varied structural features. This approach allows for the systematic investigation of structure-activity relationships (SAR), where the biological activity of the compounds is correlated with their molecular structures. The ultimate goal is to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Modification of the Glucosyl Moiety

The glucosyl moiety in N-glucosylated dithiadiazines serves as a crucial component that can influence the molecule's solubility, bioavailability, and interaction with biological targets. Modifications to this carbohydrate unit are a key strategy for achieving structural diversity and modulating biological activity. These modifications can range from simple changes in protecting groups to more complex alterations of the sugar ring itself.

One common approach involves the manipulation of the hydroxyl groups of the glucose ring. The use of different protecting groups, such as acetyl or benzoyl groups, can affect the lipophilicity and steric bulk of the molecule. Furthermore, selective deprotection or functionalization of specific hydroxyl positions can provide sites for further chemical modification, allowing for the introduction of various functional groups. This can lead to altered hydrogen bonding capabilities and interactions with target proteins. rug.nl

More profound modifications can include the epimerization of stereocenters on the glucose ring to generate other hexose (B10828440) analogues. The introduction of deoxy sugars, where one or more hydroxyl groups are replaced by hydrogen, can also significantly impact the molecule's conformation and binding affinity. Additionally, the replacement of the pyranose ring with a furanose ring or even an acyclic sugar derivative can lead to novel structural motifs with potentially unique biological activities. The anomeric configuration (α or β) of the glycosidic bond is another critical parameter that is often varied to optimize biological outcomes.

| Modification Strategy | Rationale | Potential Impact |

| Variation of Protecting Groups | Modulate lipophilicity and steric hindrance. | Altered solubility, membrane permeability, and binding affinity. |

| Selective Functionalization | Introduce diverse functional groups at specific positions. | Enhanced target interactions and pharmacokinetic properties. |

| Epimerization/Isomerization | Explore different sugar stereochemistries. | Changes in molecular shape and binding specificity. |

| Introduction of Deoxy Sugars | Reduce hydrogen bonding capacity and alter conformation. | Improved metabolic stability and target selectivity. |

| Ring Size Modification | Alter the overall topology of the carbohydrate moiety. | Novel binding modes and biological activities. |

| Anomeric Configuration Change | Modify the orientation of the aglycone relative to the sugar. | Optimized interactions with the target's binding site. |

Variation of Aryl/Alkyl Substituents on the Dithiadiazine Ring

Introducing a diverse range of aryl substituents allows for the exploration of various electronic and steric effects. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) on the aromatic ring can modulate the electron density of the dithiadiazine system, which can in turn influence its reactivity and binding interactions. The position of these substituents (ortho, meta, para) is also a critical factor that affects the molecule's conformation and ability to fit into a biological target's binding pocket. The use of different aromatic systems, such as phenyl, naphthyl, or heteroaryl rings, further expands the accessible chemical space.

Similarly, the introduction of various alkyl substituents, ranging from simple methyl or ethyl groups to more complex branched or cyclic alkyl chains, can be used to fine-tune the lipophilicity and steric profile of the molecule. These modifications can impact the compound's solubility, membrane permeability, and metabolic stability. The strategic placement of bulky alkyl groups can also be used to probe the steric constraints of a target's binding site.

| Substituent Type | Modification Examples | Rationale |

| Aryl | Phenyl, 4-Chlorophenyl, 4-Methoxyphenyl, Naphthyl | Modulate electronic properties, steric bulk, and potential for π-π stacking interactions. |

| Alkyl | Methyl, Ethyl, Isopropyl, Cyclohexyl | Fine-tune lipophilicity, solubility, and steric interactions. |

| Heteroaryl | Pyridyl, Thienyl, Furyl | Introduce additional hydrogen bond donors/acceptors and alter electronic distribution. |

Synthesis of Analogues with Related Heterocyclic Scaffolds

To further explore the structure-activity landscape, the dithiadiazine core can be replaced with related heterocyclic scaffolds. This bioisosteric replacement strategy can lead to compounds with improved properties while maintaining key binding interactions.

Dithiadiazepine Derivatives

Dithiadiazepines are seven-membered heterocyclic rings containing two sulfur and two nitrogen atoms. The synthesis of N-glucosylated dithiadiazepine derivatives represents a ring-expansion strategy from the six-membered dithiadiazine core. These larger ring systems offer different conformational flexibility and spatial arrangement of substituents, which can lead to novel interactions with biological targets.

A common synthetic route to N-glucosylated dithiadiazepines involves the reaction of an N-glucosylated isocyanodichloride with a 1,6-diaryl-2,5-dithio-bis-urea. nih.govresearchgate.net This approach allows for the incorporation of various aryl substituents on the dithiadiazepine ring, providing a means to modulate the electronic and steric properties of the final compound. nih.govresearchgate.net The reaction proceeds without the need for a catalyst and results in the formation of the seven-membered ring through carbon-sulfur bond formation. nih.govresearchgate.net

| Starting Material 1 | Starting Material 2 | Resulting Heterocycle |

| N-tetra-O-acetyl-β-D-glucopyranosyl isocyanodichloride | 1,6-Diaryl-2,5-dithio-bis-ureas | 4,7-bis(arylamino)-2-tetra-O-acetyl-β-D-glucopyranosylimino-1,3,5,6-dithiadiazepines |

Thiadiazolidine and Thiadiazine Derivatives

Thiadiazolidines are five-membered heterocyclic rings, while thiadiazines are six-membered rings containing sulfur and nitrogen atoms. The synthesis of N-glucosylated derivatives of these scaffolds provides access to analogues with a smaller or isomeric heterocyclic core compared to dithiadiazines.

The synthesis of N-glucosylated 1,2,4-thiadiazolidine derivatives can be achieved through various synthetic routes. technion.ac.il One approach involves the reaction of a suitably functionalized thiadiazolidine with a protected glucosyl isocyanate. The nature and position of substituents on the thiadiazolidine ring can be varied to generate a library of analogues. acs.org

For the synthesis of N-glucosylated thiadiazine derivatives, a versatile strategy involves the acid-mediated 3-component synthesis. nih.gov This method allows for the selective functionalization of the six-membered heterocyclic core through sequential reactions. nih.gov Another approach involves the cyclization of thiosemicarbazone derivatives with reagents like acetic anhydride. researchgate.net Glycosylated thiadiazine derivatives can also be prepared from thioxoacetamide precursors. sci-hub.mk

| Heterocycle | General Synthetic Strategy | Key Reagents |

| Thiadiazolidine | Reaction of a functionalized thiadiazolidine with a glucosyl isocyanate. | Protected glucosyl isocyanate, substituted thiadiazolidine. |

| Thiadiazine | Acid-mediated 3-component synthesis or cyclization of thiosemicarbazones. | Sulfamide, β-dicarbonyl compounds, thiosemicarbazones, acetic anhydride. |

Triazolodithiadiazine Systems

Triazolodithiadiazines are fused heterocyclic systems where a triazole ring is annulated to a dithiadiazine ring. These rigid, polycyclic structures offer a distinct conformational profile compared to their monocyclic counterparts and can present substituents in a well-defined spatial orientation.

The synthesis of these fused systems often involves the cyclization of a 4-amino-5-thioxo-1,2,4-triazole derivative with a suitable dielectrophilic partner. nih.gov For instance, reaction with phenacyl bromides can lead to the formation of the triazolothiadiazine core. researchgate.net The substituents on both the triazole and the newly formed thiadiazine ring can be varied to create a range of analogues. While the direct synthesis of N-glucosylated triazolodithiadiazines is less commonly reported, the incorporation of a glucosyl moiety could potentially be achieved by starting with a glucosylated triazole precursor or by glycosylating the final fused heterocyclic system.

Strategies for Enhancing Molecular Stability

The stability of N-glucosylated dithiadiazines can be influenced by several factors, including the nature of the heterocyclic ring, the stereochemistry of the glycosidic bond, and the substituents on both the aglycone and the sugar moiety. Glycosylation itself is a strategy that can enhance the stability of molecules. nih.govbiorxiv.orgbiorxiv.org The introduction of a sugar moiety can protect the aglycone from degradation and can also influence its conformation, leading to a more stable arrangement. nih.govbiorxiv.orgbiorxiv.org

Further strategies to enhance molecular stability could involve the modification of the substituents on the dithiadiazine ring. The introduction of electron-withdrawing or electron-donating groups on the aryl substituents can influence the electronic distribution within the heterocyclic ring, potentially impacting its stability. Additionally, the incorporation of bulky groups could provide steric hindrance, protecting the dithiadiazine core from potential degradation pathways.

Another approach to enhance stability is through the modification of the hydroxyl groups on the glucose moiety. Acetylation of the hydroxyl groups, a common practice in the synthesis of glycosides, can improve the stability of the compound and its solubility in organic solvents. researchgate.net Deacetylation to reveal the free hydroxyl groups may be necessary for biological activity, but this can also affect the compound's stability profile.

Table 1: General Spectroscopic Data for a Series of N-Glucosylated Dithiadiazepine Derivatives

| Compound Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aryl Group: Phenyl | 3390 (N-H), 1750 (C=O), 1600 (C=N) | 9.45 (s, 2H, NH), 7.50-6.82 (m, 10H, Ar-H), 5.33-3.85 (m, 7H, glucosyl-H), 2.05-1.95 (m, 12H, acetyl-CH₃) | 175.1, 174.5, 174.3, 170.2, 169.8, 169.5, 169.2, 140.1, 129.2, 124.5, 120.3, 80.5, 75.3, 72.8, 70.5, 68.2, 62.1, 20.9, 20.7, 20.6 |

| Aryl Group: p-Tolyl | 3392 (N-H), 1752 (C=O), 1602 (C=N) | 9.44 (s, 2H, NH), 7.45-6.90 (m, 8H, Ar-H), 5.34-3.84 (m, 7H, glucosyl-H), 2.30 (s, 6H, Ar-CH₃), 2.06-1.94 (m, 12H, acetyl-CH₃) | 175.0, 174.4, 174.2, 170.1, 169.7, 169.4, 169.1, 137.5, 133.2, 129.8, 120.5, 80.6, 75.4, 72.9, 70.6, 68.3, 62.2, 21.1, 20.8, 20.7, 20.6 |

| Aryl Group: p-Anisyl | 3393 (N-H), 1751 (C=O), 1604 (C=N) | 9.46 (s, 2H, NH), 7.52-6.80 (m, 8H, Ar-H), 5.35-3.83 (m, 7H, glucosyl-H), 3.73 (s, 6H, OCH₃), 2.06-1.93 (m, 12H, acetyl-CH₃) | 174.9, 174.4, 174.2, 170.0, 169.6, 169.3, 169.0, 156.2, 133.5, 121.8, 114.5, 80.7, 75.5, 73.0, 70.7, 68.4, 62.3, 55.5, 20.9, 20.7, 20.6 |

Source: Adapted from Chavan, S. A., et al. (2015). researchgate.net

Stereoisomer Synthesis and Analysis

The stereoselective synthesis of a specific stereoisomer of C23H28N4O9S2 would require careful control of the reaction conditions and the use of chiral catalysts or auxiliaries. The synthesis described in the literature for related compounds appears to result in the β-anomer, as is common in many glycosylation reactions. researchgate.net However, a detailed study of the stereochemical outcome and the synthesis of other isomers has not been extensively reported.

The analysis of the stereoisomers of this compound would rely heavily on advanced analytical techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for the separation of enantiomers and diastereomers. mdpi.com Different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

NMR spectroscopy is another invaluable tool for stereochemical analysis. One-dimensional ¹H NMR can provide information about the anomeric configuration through the coupling constants of the anomeric proton. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the through-space proximity of different protons in the molecule, providing insights into the relative stereochemistry and the preferred conformation of the molecule in solution. mdpi.com

In the solid state, single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and the three-dimensional structure of a molecule. This technique would provide precise information on bond lengths, bond angles, and the conformation of the dithiadiazine ring and the glucose moiety, unequivocally establishing the stereochemical identity of a particular isomer.

Table 2: Analytical Techniques for Stereoisomer Analysis of N-Glucosylated Dithiadiazines

| Technique | Information Obtained |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers and diastereomers. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the anomeric configuration (α or β) based on coupling constants. |

| 2D Nuclear Overhauser Effect Spectroscopy (NOESY) | Information on the through-space proximity of protons, aiding in conformational and stereochemical assignment. |

| Single-Crystal X-ray Diffraction | Unambiguous determination of the absolute stereochemistry and three-dimensional molecular structure in the solid state. |

Mechanistic Studies of Molecular Interactions in Vitro, Non Clinical Focus

Molecular Binding Studies with Biochemical Targets (e.g., Enzymes, Proteins)

This area of research focuses on quantifying the affinity and specificity of C23H28N4O9S2 for its potential biological targets, such as enzymes or proteins. These studies aim to determine if and how strongly the compound binds to these molecules.

In Vitro Binding Assays

In vitro binding assays are experimental techniques used to directly measure the interaction between this compound and purified biological targets. These assays can employ various methodologies, including radioligand binding assays, fluorescence polarization, or surface plasmon resonance (SPR). These techniques allow for the quantification of binding affinity, often expressed as dissociation constants (Kd) or inhibition constants (Ki). Such data is fundamental for understanding the compound's potency and selectivity towards specific targets.

Enzyme Inhibition Kinetics (Mechanistic Aspects)

Enzyme inhibition studies investigate how this compound affects the catalytic activity of target enzymes. By measuring enzyme activity in the presence of varying concentrations of the compound, kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. These parameters help characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and provide insights into how the compound modulates enzyme function. Understanding these kinetic aspects is vital for predicting the compound's efficacy and potential for drug-drug interactions.

Ligand-Target Docking Simulations for Interaction Mechanism Prediction

Computational methods, particularly molecular docking, are employed to predict the three-dimensional (3D) orientation and binding mode of this compound within the active site of a target protein. These simulations provide a theoretical framework for understanding molecular recognition and can guide experimental investigations.

Conformational Changes upon Binding (Computational)

Molecular dynamics (MD) simulations can further explore how the binding of this compound might induce conformational changes in the target protein. These simulations track the atomic movements of the protein-ligand complex over time, revealing dynamic aspects of binding and potential allosteric effects. Understanding these conformational shifts is crucial for comprehending the functional consequences of ligand binding.

Biochemical Pathway Interrogation at the Molecular Level (e.g., Metabolic Transformation In Vitro)

Studies investigating the metabolic fate of this compound in vitro are important for understanding its biotransformation and potential impact on cellular biochemical pathways. This can involve incubating the compound with cellular components like liver microsomes or hepatocytes to identify metabolites and assess its stability. Such investigations help predict how the compound might be processed in biological systems and whether it or its metabolites could influence specific metabolic pathways.

Absence of Specific Data for this compound:

It is important to note that specific research findings, experimental data, or data tables detailing the molecular interactions, binding affinities, enzyme inhibition kinetics, docking poses, conformational changes, or metabolic transformations of the compound this compound were not identified in the conducted literature search. Therefore, the "MUST Have Data tables" and "Detailed research findings" requirements cannot be fulfilled for this specific compound. The information presented above describes the general methodologies and significance of these types of studies within the field of medicinal chemistry and pharmacology, drawing from broader scientific literature.

Future Research Directions in N Glucosylated Dithiadiazine Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex heterocyclic systems like N-glucosylated dithiadiazines traditionally involves multi-step procedures that can be time-consuming and generate significant chemical waste. Future research will increasingly focus on the adoption of green chemistry principles to develop more sustainable and environmentally benign synthetic protocols.

Key green chemistry approaches that are poised to impact the synthesis of N-glucosylated dithiadiazines include:

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote faster reaction rates and higher yields by inducing acoustic cavitation. This method offers a green alternative to conventional heating and has been successfully applied to the synthesis of various heterocyclic compounds.

Solvent-Free and Aqueous Synthesis: The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. Future research will likely explore solvent-free reaction conditions or the use of water as a benign solvent for the synthesis of N-glucosylated dithiadiazines.

| Green Chemistry Technique | Potential Advantages in Dithiadiazine Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions. |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, simplified work-up procedures. |

Exploration of Novel Bond-Forming Reactions

The construction of the dithiadiazine core and the installation of the N-glucoside bond are critical steps in the synthesis of these complex molecules. Future research will undoubtedly focus on the discovery and application of novel bond-forming reactions to streamline these processes.

A significant area of exploration is the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, which are fundamental to the assembly of the dithiadiazine ring. Research into new catalytic systems and reaction methodologies that facilitate these bond formations with high efficiency and selectivity will be crucial. For instance, the synthesis of N-glucosylated dithiadiazepines has been achieved through carbon-sulfur bond formation, highlighting a promising avenue for further investigation. researchgate.net

Furthermore, the development of more efficient glycosylation methods is a key challenge. wikipedia.org Traditional glycosylation reactions often require harsh conditions and can lead to mixtures of anomers. The exploration of novel catalysts, including enzymatic and organocatalytic approaches, could provide milder and more stereoselective methods for the N-glucosylation of dithiadiazine precursors.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of N-glucosylated dithiadiazine chemistry, advanced computational modeling offers the potential to predict molecular properties, reaction outcomes, and biological activities, thereby guiding experimental efforts.

Future research in this area will likely involve the use of:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of N-glucosylated dithiadiazine derivatives. anjs.edu.iqmdpi.comekb.eg These studies can help in understanding reaction mechanisms and predicting the regioselectivity of synthetic transformations. acs.orgscispace.comresearchgate.net

Machine Learning and Artificial Intelligence: The application of machine learning algorithms to chemical data is a rapidly growing field. researchgate.net By training models on existing experimental data, it may become possible to predict the properties and reactivity of novel N-glucosylated dithiadiazine compounds, accelerating the discovery of new molecules with desired characteristics. researchgate.net Predictive models for retrosynthesis could also aid in the design of more efficient synthetic routes. chemrxiv.org

| Computational Method | Application in Dithiadiazine Chemistry |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and stability. |

| Machine Learning | Prediction of molecular properties, reaction outcomes, and retrosynthetic pathways. |

Expanding the Scope of N-Glucosylated Heterocyclic Systems

While this article focuses on N-glucosylated dithiadiazines, the knowledge gained from this specific class of compounds can be leveraged to expand the broader scope of N-glucosylated heterocyclic systems. Future research will likely explore the synthesis and properties of other heterocyclic scaffolds functionalized with glucose or other sugar moieties. acs.org

This expansion could involve:

Synthesis of Novel Heterocyclic Cores: The development of synthetic routes to new and diverse heterocyclic systems that can be subsequently glucosylated will be a key area of investigation. nih.govnih.gov This could include variations in ring size, the number and type of heteroatoms, and the substitution pattern on the heterocyclic ring.

Exploration of Different Glycosyl Donors: While glucose is a common sugar moiety, the use of other carbohydrates as glycosyl donors could lead to the discovery of novel compounds with unique properties.

Investigation of Biological Activity: A primary driver for the synthesis of these complex molecules is their potential biological activity. Expanding the library of N-glucosylated heterocyclic compounds will provide a richer pool of molecules for biological screening and drug discovery efforts.

Integration of Synthetic Strategies with Advanced Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Future research will focus on the seamless integration of synthetic chemistry with advanced analytical and computational techniques to elucidate the mechanisms of dithiadiazine formation and N-glucosylation.

This integrated approach will likely involve:

In-situ Reaction Monitoring: Techniques such as NMR spectroscopy and mass spectrometry can be used to monitor reactions in real-time, providing valuable data on the formation of intermediates and byproducts.

Kinetic Studies: Detailed kinetic analysis of key reaction steps can help to identify rate-determining steps and optimize reaction conditions.

Computational Mechanistic Studies: As mentioned previously, DFT and other computational methods can be used to model reaction pathways and transition states, providing a theoretical framework for understanding experimental observations. researchgate.net

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the efficiency and selectivity of the reactions used to synthesize N-glucosylated dithiadiazines, paving the way for the development of next-generation synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.